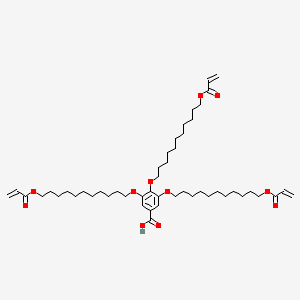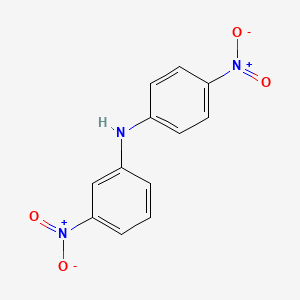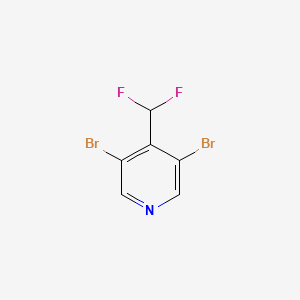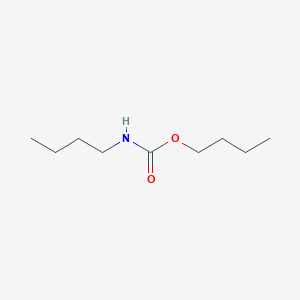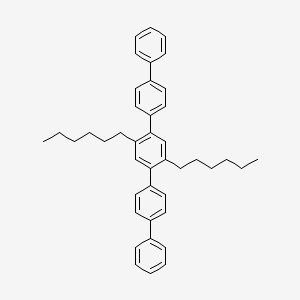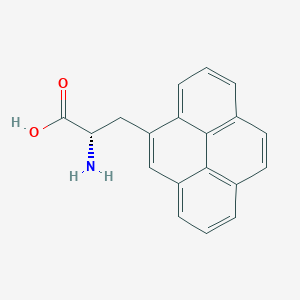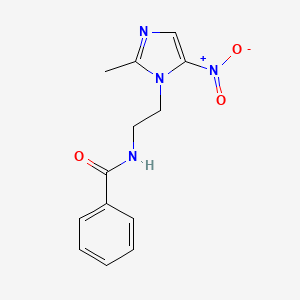
N-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)benzamide is a synthetic compound that belongs to the class of nitroimidazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antiprotozoal, and anticancer properties. The presence of the nitro group in the imidazole ring is crucial for its biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)benzamide typically involves the following steps:
Nitration of Imidazole: The starting material, 2-methylimidazole, is nitrated using a mixture of nitric acid and sulfuric acid to produce 2-methyl-5-nitroimidazole.
Alkylation: The nitroimidazole is then alkylated with an appropriate alkylating agent, such as ethyl bromide, to introduce the ethyl group.
Amidation: The resulting intermediate is reacted with benzoyl chloride in the presence of a base, such as triethylamine, to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding carboxylic acids.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Reduction: N-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)benzamide.
Oxidation: N-(2-(2-Methyl-5-carboxy-1H-imidazol-1-yl)ethyl)benzamide.
Substitution: Various substituted imidazole derivatives.
Applications De Recherche Scientifique
N-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and antiprotozoal activities.
Medicine: Investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The biological activity of N-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)benzamide is primarily due to the presence of the nitro group. This group undergoes bioreduction in the presence of cellular reductases, leading to the formation of reactive intermediates. These intermediates can cause DNA damage, inhibit DNA synthesis, and induce apoptosis in target cells. The compound’s molecular targets include DNA and various enzymes involved in cellular metabolism.
Comparaison Avec Des Composés Similaires
N-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)benzamide can be compared with other nitroimidazole derivatives such as metronidazole and tinidazole. While all these compounds share a common nitroimidazole core, this compound is unique due to the presence of the benzamide group, which can enhance its lipophilicity and potentially improve its biological activity.
List of Similar Compounds
- Metronidazole
- Tinidazole
- Ornidazole
- Secnidazole
These compounds are widely used for their antimicrobial and antiprotozoal properties, but this compound may offer distinct advantages in terms of potency and selectivity.
Propriétés
Numéro CAS |
55455-18-0 |
|---|---|
Formule moléculaire |
C13H14N4O3 |
Poids moléculaire |
274.28 g/mol |
Nom IUPAC |
N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]benzamide |
InChI |
InChI=1S/C13H14N4O3/c1-10-15-9-12(17(19)20)16(10)8-7-14-13(18)11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,14,18) |
Clé InChI |
WYBRZOBLOVHIOF-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(N1CCNC(=O)C2=CC=CC=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


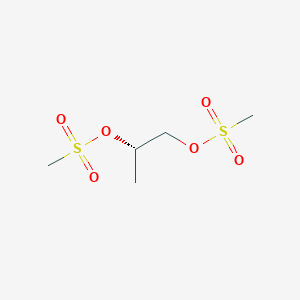
![7-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole](/img/structure/B15218901.png)
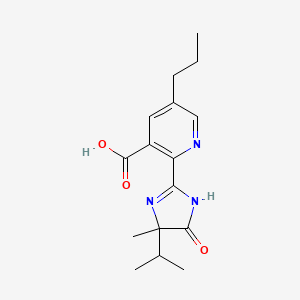
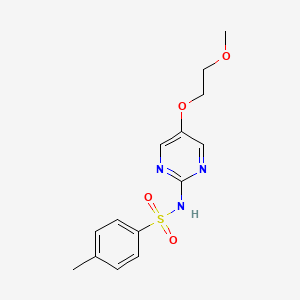
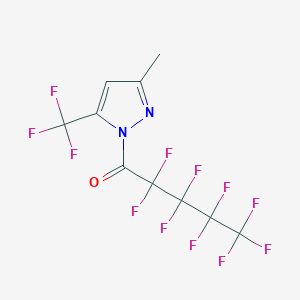
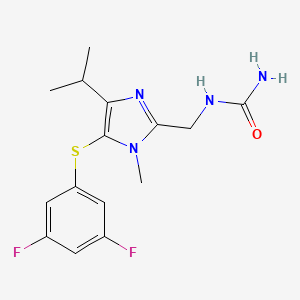
![2-Chloro-4-((1S,3R,5S)-1,3-dihydroxy-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B15218931.png)
